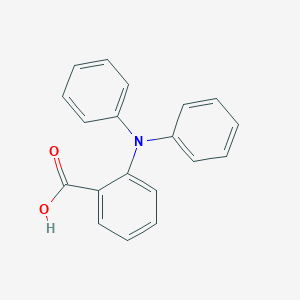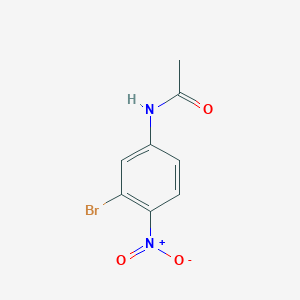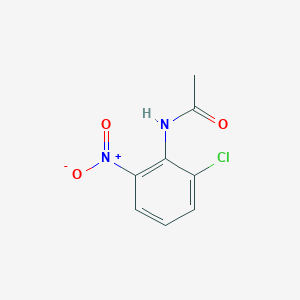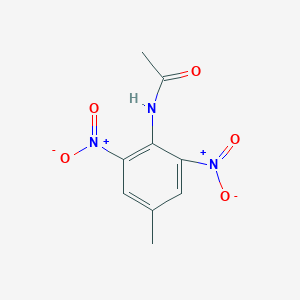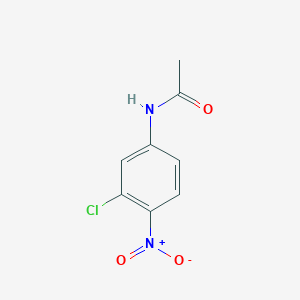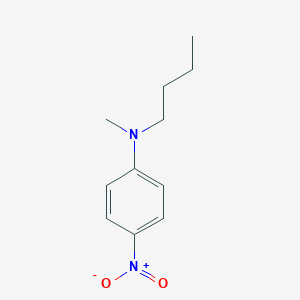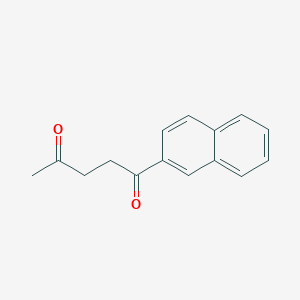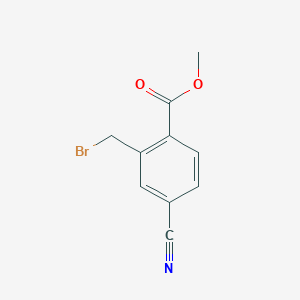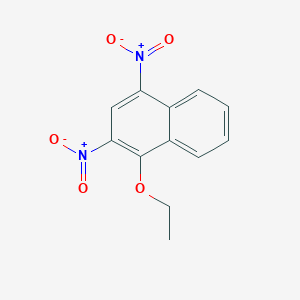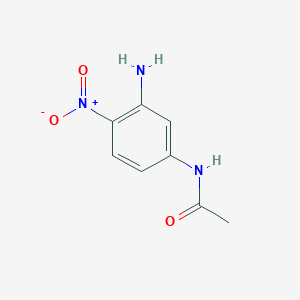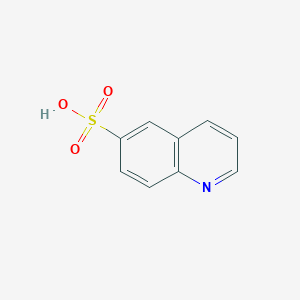![molecular formula C9H8N2O6 B189183 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol CAS No. 6291-50-5](/img/structure/B189183.png)
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol, also known as MNPN, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPN is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 275.2 g/mol. In
Scientific Research Applications
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to selectively detect NO in the presence of other reactive oxygen species, making it a valuable tool for studying the role of NO in biological systems.
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been used as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to produce reactive oxygen species that can kill cancer cells. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to have high phototoxicity towards cancer cells, making it a promising candidate for PDT.
Mechanism Of Action
The mechanism of action of 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol in biological systems is not fully understood. However, it is known that 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can undergo a photochemical reaction in the presence of light to produce reactive oxygen species, which can cause oxidative damage to cells. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been shown to interact with proteins and enzymes in biological systems, which may contribute to its biological effects.
Biochemical And Physiological Effects
Studies have shown that 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can induce oxidative stress and DNA damage in cells, leading to cell death. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has several advantages for lab experiments, including its high phototoxicity towards cancer cells, its selectivity for NO detection, and its low toxicity towards normal cells. However, 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in biological systems. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol also has a short half-life in biological systems, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol research, including the development of more efficient synthesis methods, the optimization of 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol for use in biological systems, and the exploration of its potential as a therapeutic agent for cancer and other diseases. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol could also be used as a tool for studying the role of NO in biological systems and for developing new methods for detecting NO in vivo.
Synthesis Methods
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can be synthesized through a multistep process that involves the reaction of 2-methoxy-4-nitrophenol with ethyl nitroacetate in the presence of a base to form the intermediate compound, 2-methoxy-3-nitro-4-ethoxycarbonylphenol. This intermediate compound is then treated with acetic anhydride and pyridine to form 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol. The synthesis method for 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been optimized to produce high yields and purity of the compound.
properties
CAS RN |
6291-50-5 |
|---|---|
Product Name |
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol |
Molecular Formula |
C9H8N2O6 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C9H8N2O6/c1-17-9-7(12)3-2-6(4-5-10(13)14)8(9)11(15)16/h2-5,12H,1H3/b5-4+ |
InChI Key |
ZAUXRJBGUWQKHU-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])/C=C/[N+](=O)[O-])O |
SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])O |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
